molecular formula C7H6BrClO2S B13117004 Ethyl 2-bromo-5-chlorothiophene-3-carboxylate

Ethyl 2-bromo-5-chlorothiophene-3-carboxylate

Cat. No.: B13117004
M. Wt: 269.54 g/mol
InChI Key: STLXDMNKOZKBJM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-chlorothiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with bromine, chlorine, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl thiophene-3-carboxylate followed by chlorination. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 2-bromo-5-chlorothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-chlorothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its bromine and chlorine substituents enhance its reactivity, allowing it to form covalent bonds with target molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-3-thiophenecarboxylate
  • Ethyl 2-chloro-3-thiophenecarboxylate
  • Ethyl 2-iodo-3-thiophenecarboxylate

Uniqueness

Ethyl 2-bromo-5-chlorothiophene-3-carboxylate is unique due to the presence of both bromine and chlorine substituents on the thiophene ring. This dual halogenation provides distinct reactivity patterns compared to compounds with only one halogen substituent. The combination of bromine and chlorine allows for selective functionalization and diverse chemical transformations .

Properties

Molecular Formula

C7H6BrClO2S

Molecular Weight

269.54 g/mol

IUPAC Name

ethyl 2-bromo-5-chlorothiophene-3-carboxylate

InChI

InChI=1S/C7H6BrClO2S/c1-2-11-7(10)4-3-5(9)12-6(4)8/h3H,2H2,1H3

InChI Key

STLXDMNKOZKBJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)Cl)Br

Origin of Product

United States

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